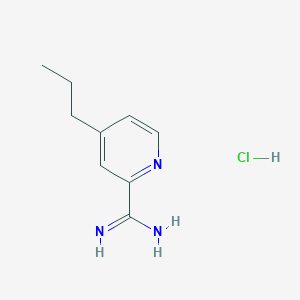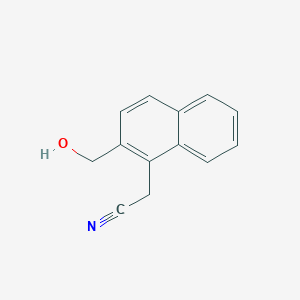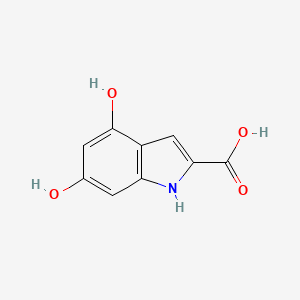
4-Allylisoindoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Allylisoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is characterized by the presence of an allyl group attached to the isoindoline ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-allylisoindoline involves a Kumada coupling reaction. This reaction utilizes allylmagnesium chloride as a reagent and a suitable catalyst to facilitate the coupling process. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature. The reaction is carried out in an organic solvent, such as tetrahydrofuran, to ensure proper solubility of the reactants .
Industrial Production Methods: In an industrial setting, the production of 4-allylisoindoline hydrochloride can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, reaction time, and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or recrystallization techniques to obtain the pure compound .
化学反应分析
Types of Reactions: 4-Allylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The isoindoline ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted isoindoline compounds .
科学研究应用
4-Allylisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and fine chemicals
作用机制
The mechanism of action of 4-allylisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
4-Alkylisoindoline derivatives: These compounds have similar structures but differ in the alkyl group attached to the isoindoline ring.
Indole derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Uniqueness: 4-Allylisoindoline hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and development in various fields .
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
4-prop-2-enyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9-5-3-6-10-7-12-8-11(9)10;/h2-3,5-6,12H,1,4,7-8H2;1H |
InChI 键 |
VVTOSSKNGJWKSH-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC=CC2=C1CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)





![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)

![(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B11901900.png)
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)
